![molecular formula C20H28O4 B1631286 20-Deoxyingenol CAS No. 54706-99-9](/img/structure/B1631286.png)
20-Deoxyingenol
Overview
Description
20-Deoxyingenol is a diterpene, isolated from the roots of Euphorbia kansui . It can promote autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . It has been used for the research of osteoarthritis (OA) .
Molecular Structure Analysis
The IUPAC name for 20-Deoxyingenol is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-1,1,4,7,9-pentamethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta [a]cyclopropa [e] 10annulen-11-one . The molecular weight is 332.44 .Physical And Chemical Properties Analysis
The physical form of 20-Deoxyingenol is solid . It has a molecular weight of 332.44 .Scientific Research Applications
Neuroprotection and Recovery Post-Spinal Cord Injury
20-Deoxyingenol has shown promise in promoting functional recovery after spinal cord injury (SCI). It activates mitophagy through the transcription factor EB (TFEB), which is a protective mechanism against mitochondrial dysfunction. This process is crucial for improving the apoptosis of neural cells and aiding recovery post-injury .
Osteoarthritis Alleviation
Research indicates that 20-Deoxyingenol can alleviate osteoarthritis by activating TFEB in chondrocytes. This activation leads to the suppression of apoptosis and senescence induced by oxidative stress, which are contributing factors to the progression of osteoarthritis .
Intervertebral Disc Degeneration
20-Deoxyingenol has been evaluated for its effects on intervertebral disc degeneration (IVDD). It appears to inhibit senescence and the cGAS-STING pathway of nucleus pulposus cells, which are implicated in the progression of IVDD .
Autophagy and Lysosomal Biogenesis
In vitro studies have demonstrated that 20-Deoxyingenol promotes autophagy and lysosomal biogenesis by facilitating the nuclear translocation of TFEB. This is significant for cellular maintenance and survival during cell stress .
Mitophagy Activation
20-Deoxyingenol’s ability to induce mitophagy is not limited to SCI. It has broader implications for conditions where mitochondrial dysfunction plays a role, suggesting its potential as a therapeutic agent in various mitochondrial-related diseases .
Senescence Inhibition
The compound has shown inhibitory effects on the senescence of nucleus pulposus cells, which is a primary pathogenic factor in IVDD. By enhancing lysosome activity and promoting autophagy flux, it may delay the progression of degenerative diseases .
Mechanism of Action
Target of Action
The primary target of 20-Deoxyingenol is the Transcription Factor EB (TFEB) . TFEB is a master regulator of lysosomal and autophagy genes, and it plays a crucial role in cellular homeostasis .
Mode of Action
20-Deoxyingenol interacts with its target, TFEB, by promoting its nuclear translocation . This nuclear translocation of TFEB is a critical step in the activation of autophagy and lysosomal biogenesis .
Biochemical Pathways
The activation of TFEB by 20-Deoxyingenol leads to the promotion of autophagy and lysosomal biogenesis . Autophagy is a cellular process that degrades and recycles damaged cellular components, while lysosomal biogenesis is the formation of lysosomes, which are involved in waste disposal in the cell .
Result of Action
20-Deoxyingenol has been shown to have significant effects at the molecular and cellular levels. It can protect cells against apoptosis (programmed cell death) induced by oxidative stress . Furthermore, it promotes autophagy flow and mitochondrial phagocytic biogenesis, which are TFEB dependent . These actions contribute to the overall protective effects of 20-Deoxyingenol.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSYZKSOJUQLTD-NHPMXQBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Deoxyingenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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